Caerulein was first isolated in 1968 and has since been classified as a gastrointestinal hormone and secretagogue. It is primarily used in scientific research to induce acute pancreatitis in animal models, allowing for the study of pancreatic diseases and potential therapeutic interventions . The compound is categorized under peptide hormones due to its structure and function.
The synthesis of caerulein(4-10), nle(8)- typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
This method ensures high purity and yields of the final product, which can then be characterized using mass spectrometry and nuclear magnetic resonance spectroscopy .
The molecular structure of caerulein(4-10), nle(8)- consists of a sequence of ten amino acids, with specific modifications that enhance its stability and potency. The general structure can be represented as:
Caerulein(4-10), nle(8)- participates in various biochemical reactions primarily involving receptor binding. Upon administration, it interacts with cholecystokinin receptors on pancreatic acinar cells, leading to intracellular signaling cascades that promote enzyme secretion and induce inflammation typical of acute pancreatitis models.
The mechanism by which caerulein(4-10), nle(8)- exerts its effects involves several key processes:
Relevant data indicates that caerulein(4-10), nle(8)- retains biological activity across various pH levels, making it suitable for in vivo studies .
Caerulein(4-10), nle(8)- is primarily utilized in scientific research, particularly in:
This compound's ability to mimic natural hormones while providing enhanced stability makes it invaluable for experimental biology focused on gastrointestinal health.
The isolation of native caerulein in 1967 marked a pivotal advancement in peptide biology. Researchers identified this decapeptide (pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂) from frog skin and recognized its striking functional homology to mammalian cholecystokinin (CCK-8), particularly in stimulating gallbladder contraction and pancreatic secretion [4]. This discovery catalyzed interest in developing shorter, metabolically stable analogues that could mimic CCK’s actions without rapid degradation.
Early derivatives focused on truncating the native peptide while preserving its sulfated tyrosine domain (Tyr(SO₃H)-4), known to be essential for receptor activation. By the 1980s, systematic structure-activity relationship (SAR) studies revealed that the C-terminal heptapeptide fragment (caerulein(4-10)) retained significant agonist potency at CCK receptors despite the absence of the N-terminal tripeptide [8]. This fragment became a template for further optimization, including residue-specific substitutions to address stability limitations inherent in methionine-containing sequences. The development timeline reflects a shift from natural product isolation to rational peptide engineering, driven by the need for research tools resistant to oxidative and enzymatic degradation.
The structural evolution from native CCK to caerulein(4-10), Nle(8)- involves strategic modifications to enhance receptor binding and pharmacokinetics:
Core Bioactive Motif: Both CCK-8 (Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂) and caerulein share a conserved C-terminal pentapeptide sequence (-Gly-Trp-Met-Asp-Phe-NH₂), which is the minimal fragment required for receptor activation. Caerulein(4-10) corresponds to Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂, preserving this motif [4] [10].
Sulfated Tyrosine (Tyr(SO₃H)-4): This post-translational modification is critical for high-affinity binding to CCK1 receptors. Desulfation reduces pancreatic receptor affinity by >1000-fold but minimally impacts brain CCK2 receptors, explaining the differential selectivity of sulfated vs. non-sulfated analogues [8].
Threonine vs. Methionine at Position 5: Native CCK-8 contains methionine adjacent to Tyr(SO₃H)-4, whereas caerulein features threonine. This substitution reduces susceptibility to oxidation while maintaining conformational flexibility for receptor docking [8].
Table 1: Structural Comparison of Key CCK Agonists
Peptide | Sequence | Receptor Selectivity | Key Modifications |
---|---|---|---|
CCK-8 (Sulfated) | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | CCK1 > CCK2 | Native mammalian sequence |
Caerulein (Full) | pGlu-Gln-Asp-Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | CCK1 = CCK2 | Thr⁵, pGlu¹ |
Caerulein(4-10) | Tyr(SO₃H)-Thr-Gly-Trp-Met-Asp-Phe-NH₂ | CCK1 ≥ CCK2 | Truncated fragment |
Caerulein(4-10), Nle(8)- | Tyr(SO₃H)-Thr-Gly-Trp-Nle-Asp-Phe-NH₂ | CCK1 > CCK2 | Nle⁸ substitution |
The methionine residue at position 8 in native caerulein and CCK-8 presents a significant pharmacological limitation due to its susceptibility to oxidation. Methionine oxidation to methionine sulfoxide diminishes receptor binding affinity and functional potency, particularly at CCK1 receptors governing pancreatic and biliary functions [8]. Norleucine (Nle), a linear methionine analogue with a methylene group replacing sulfur, was introduced to address this vulnerability while preserving hydrophobic side-chain volume.
Impact on Stability:
Impact on Receptor Interactions:
Table 2: Bioactivity Comparison of Methionine vs. Norleucine Analogues
Parameter | Caerulein(4-10) (Met⁸) | Caerulein(4-10), Nle(8)- | Impact of Nle⁸ |
---|---|---|---|
CCK1 Binding Affinity (Kd, nM) | 1.8 ± 0.3 | 2.1 ± 0.4 | No significant change |
Amylase Secretion (EC₅₀, nM) | 0.9 ± 0.2 | 1.0 ± 0.3 | Full retention of potency |
Plasma Half-life (min) | 8.5 ± 1.1 | 22.3 ± 3.4 | >2.5-fold increase |
Oxidative Degradation | High (>80% in 24h) | Low (<10% in 24h) | Dramatically reduced vulnerability |
Functional Consequences:
The Nle⁸ modification enables reliable applications where prolonged receptor engagement is essential, such as studies of pancreatic hemodynamics. Supramaximal caerulein dosing increases pancreatic vascular conductance via CCK2 receptors by 109 ± 26%, an effect requiring sustained agonist presence [3]. The analogue’s stability ensures consistent receptor activation without confounding variability from agonist degradation.
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0